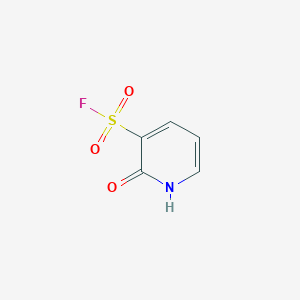

2-Oxo-1H-pyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-1H-pyridine-3-sulfonyl fluoride is a chemical compound that has been mentioned in the context of being a low-cost, stable, and selective deoxyfluorination reagent . It is not the most reactive species when compared to other sulfonyl fluorides .

Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .科学的研究の応用

Catalytic Efficiency in Water

2-Oxo-1H-pyridine-3-sulfonyl fluoride has been explored for its catalytic properties, particularly in enantioselective aldol reactions. A study highlighted its role as an efficient promoter for these reactions between ketones and aldehydes with aromatic aldehydes on water. This organocatalyst can be recovered and reused up to seven cycles without significant loss of catalytic activity and stereoselectivity, showcasing its potential for sustainable chemistry practices (L. Zu et al., 2008).

Fluorohydrins to Fluoroolefins Conversion

In the transformation of p-toluene-sulfonates derived from fluorohydrins to fluoroolefins, 2-Oxo-1H-pyridine-3-sulfonyl fluoride demonstrates its importance in the regioselective formation and stereoselective conversion process. The study showcases the utility of this compound in facilitating reactions that yield high-value fluorinated products, critical in medicinal chemistry and material science (H. Suga et al., 1990).

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

The versatility of 2-Oxo-1H-pyridine-3-sulfonyl fluoride extends to the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. A sulfur-functionalized aminoacrolein derivative, used in conjunction with this compound, allows for the efficient and selective synthesis of these chemicals, highlighting the compound's role in the development of novel pharmaceuticals and agrochemicals (Joseph W. Tucker et al., 2015).

Radiopharmaceutical Development

In radiopharmaceutical development, 2-Oxo-1H-pyridine-3-sulfonyl fluoride shows potential as a precursor for 18F-labeled biomarkers for PET chemistry. Its ease of preparation and compatibility with aqueous conditions make it a valuable tool in the development of diagnostic agents, underscoring its utility in medical imaging and targeted therapy research (J. Inkster et al., 2012).

Fluoroalkylation of Aryl Iodides

The (2-pyridyl)sulfonyl group, to which 2-Oxo-1H-pyridine-3-sulfonyl fluoride contributes, plays a multifunctional role in the copper-mediated fluoroalkylation of aryl iodides. This compound facilitates the preparation of structurally diverse fluorinated products, demonstrating its significant impact on the development of novel materials and pharmaceuticals (Yanchuan Zhao et al., 2012).

将来の方向性

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have invigorated research into electrophilic species featuring a sulfur–fluorine bond . New synthetic approaches that start with sulfur-containing substrates have provided opportunities for synthetic chemists . The future of this field may involve further exploration of these intriguing functional groups .

特性

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAPEFBJNRRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1H-pyridine-3-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)